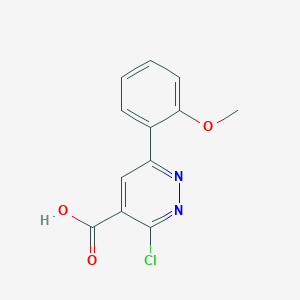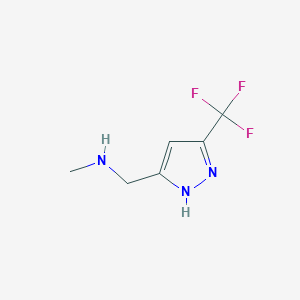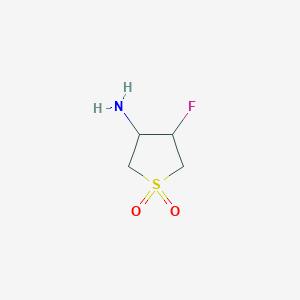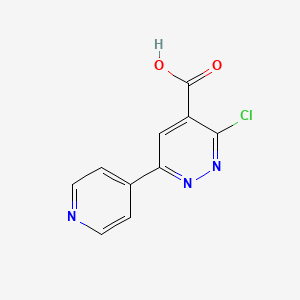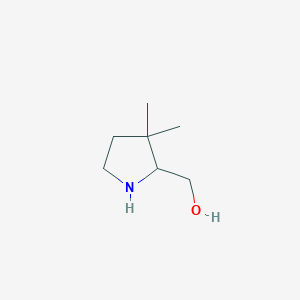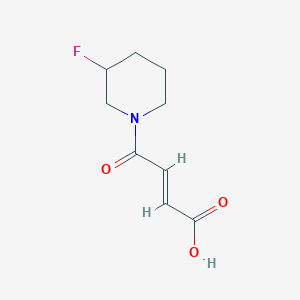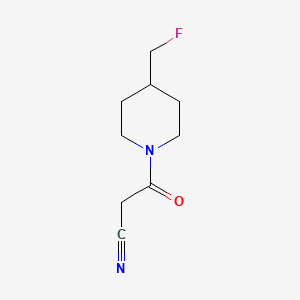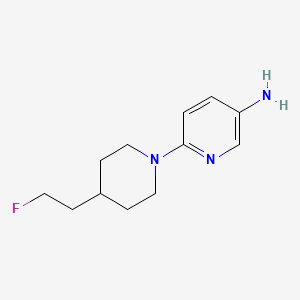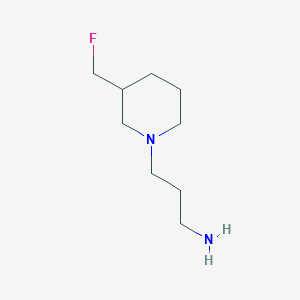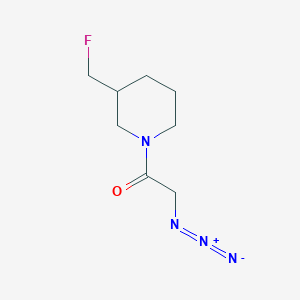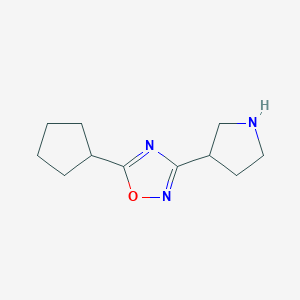
5-Cyclopentyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole
Descripción general
Descripción
5-Cyclopentyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole (CPD-1) is a heterocyclic compound belonging to the oxadiazole class of compounds. It has been studied extensively for its potential as a therapeutic agent, due to its unique molecular structure, which allows for a variety of chemical and biological properties. CPD-1 has been found to possess anti-inflammatory and antioxidant activities, and has been proposed as a potential treatment for various diseases, including cancer, diabetes, and neurodegenerative disorders. In addition, CPD-1 is known to possess a wide range of biochemical and physiological effects, and has been studied for its potential applications in laboratory experiments.
Aplicaciones Científicas De Investigación
5-Cyclopentyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole has been studied extensively for its potential as a therapeutic agent due to its unique molecular structure, which allows for a variety of chemical and biological properties. This compound has been found to possess anti-inflammatory and antioxidant activities, and has been proposed as a potential treatment for various diseases, including cancer, diabetes, and neurodegenerative disorders. In addition, this compound has been studied for its potential applications in laboratory experiments, such as in the study of drug metabolism, drug delivery, and drug design.
Mecanismo De Acción
The mechanism of action of 5-Cyclopentyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole is not fully understood, but it is thought to involve interactions with several cellular targets, including enzymes, receptors, and transporters. This compound has been found to interact with several enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). This compound also binds to and activates several receptors, including the nuclear factor-κB (NF-κB) and the peroxisome proliferator-activated receptor gamma (PPARγ). In addition, this compound has been found to inhibit the activity of several transporters, including the multidrug resistance-associated protein 1 (MRP1).
Biochemical and Physiological Effects
This compound has been found to possess a wide range of biochemical and physiological effects. This compound has been found to possess anti-inflammatory, anti-oxidant, anti-diabetic, and anti-cancer activities. In addition, this compound has been found to possess neuroprotective, cardioprotective, and hepatoprotective properties. This compound has also been found to possess anti-microbial activities, and has been studied for its potential to treat infections caused by a variety of microorganisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-Cyclopentyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole in laboratory experiments has several advantages. This compound is relatively stable and non-toxic, and can be easily synthesized in a cost-effective manner. In addition, this compound has been found to possess a wide range of biochemical and physiological effects, making it a promising candidate for use in a variety of laboratory experiments. However, there are some limitations to the use of this compound in laboratory experiments. This compound is not water-soluble, and thus must be dissolved in an organic solvent before use. In addition, this compound is not very soluble in aqueous solutions, and thus must be used in concentrations that are lower than those typically used in laboratory experiments.
Direcciones Futuras
The potential applications of 5-Cyclopentyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole are numerous, and there are many potential future directions for its use. This compound could potentially be used as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. In addition, this compound could be used to study drug metabolism, drug delivery, and drug design. Finally, this compound could be used to study the biochemical and physiological effects of various compounds, and to develop potential treatments for a variety of conditions.
Propiedades
IUPAC Name |
5-cyclopentyl-3-pyrrolidin-3-yl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-2-4-8(3-1)11-13-10(14-15-11)9-5-6-12-7-9/h8-9,12H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVENUPUSKPFFBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NC(=NO2)C3CCNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


